

A Head-to-Head Comparison of Siramesine and BD1047 In Vitro

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Siramesine

Cat. No.: B1662463

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in-vitro comparison of **Siramesine** and BD1047, two widely utilized research compounds that target sigma receptors. This document summarizes their binding affinities, functional effects on cell viability, and underlying mechanisms of action, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.

Introduction

Siramesine (Lu 28-179) is recognized as a potent and selective sigma-2 (σ_2) receptor agonist. [1][2] It has garnered significant interest for its cytotoxic effects in a variety of cancer cell lines, primarily through the induction of lysosomal and mitochondrial stress pathways.[3][4][5] BD1047 is a selective sigma-1 (σ_1) receptor antagonist and is frequently employed as a tool to investigate the physiological roles of the σ_1 receptor, including its involvement in nociception and neuronal signaling. This guide aims to provide a clear, data-driven comparison of these two compounds to aid researchers in their selection and application for in-vitro studies.

Data Presentation

Binding Affinities

The following table summarizes the reported binding affinities (K_i) of **Siramesine** and BD1047 for sigma-1 and sigma-2 receptors.

Compound	Sigma-1 (Ki, nM)	Sigma-2 (Ki, nM)	Selectivity ($\sigma1/\sigma2$)	Reference
Siramesine	17	0.12	141.7	
BD1047	0.9	>10,000	>11,111	

Note: Ki values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Functional Activity: Antiproliferative Effects

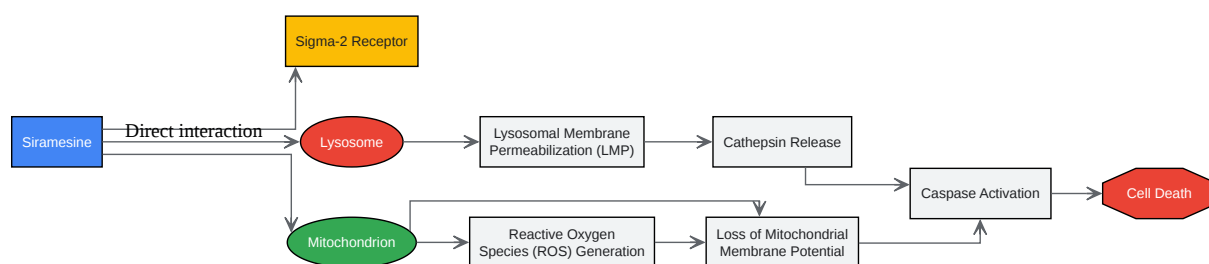
The table below presents the half-maximal growth inhibitory concentrations (GI50) of **Siramesine** and BD1047 across a panel of 23 human cancer cell lines, providing a direct comparison of their effects on cell viability.

Cell Line	Cancer Type	Siramesine (GI50, μ M)	BD1047 (GI50, μ M)
Leukemia			
CCRF-CEM	Leukemia	>100	>100
K-562	Leukemia	1.83	>100
MOLT-4	Leukemia	1.87	>100
RPMI-8226	Leukemia	2.56	>100
SR	Leukemia	1.77	>100
Non-Small Cell Lung Cancer			
A549/ATCC	NSCLC	1.84	>100
EKVX	NSCLC	1.95	>100
HOP-62	NSCLC	1.69	>100
HOP-92	NSCLC	1.74	>100
NCI-H226	NSCLC	1.82	>100
NCI-H23	NSCLC	1.93	>100
NCI-H322M	NSCLC	1.88	>100
NCI-H460	NSCLC	1.73	>100
NCI-H522	NSCLC	1.98	>100
Colon Cancer			
COLO 205	Colon	1.67	>100
HCT-116	Colon	1.81	>100
HCT-15	Colon	1.92	>100
HT29	Colon	1.76	>100
KM12	Colon	1.85	>100

SW-620	Colon	1.79	>100
CNS Cancer			
SF-268	CNS	1.96	>100
SF-295	CNS	1.71	>100
SF-539	CNS	1.89	>100

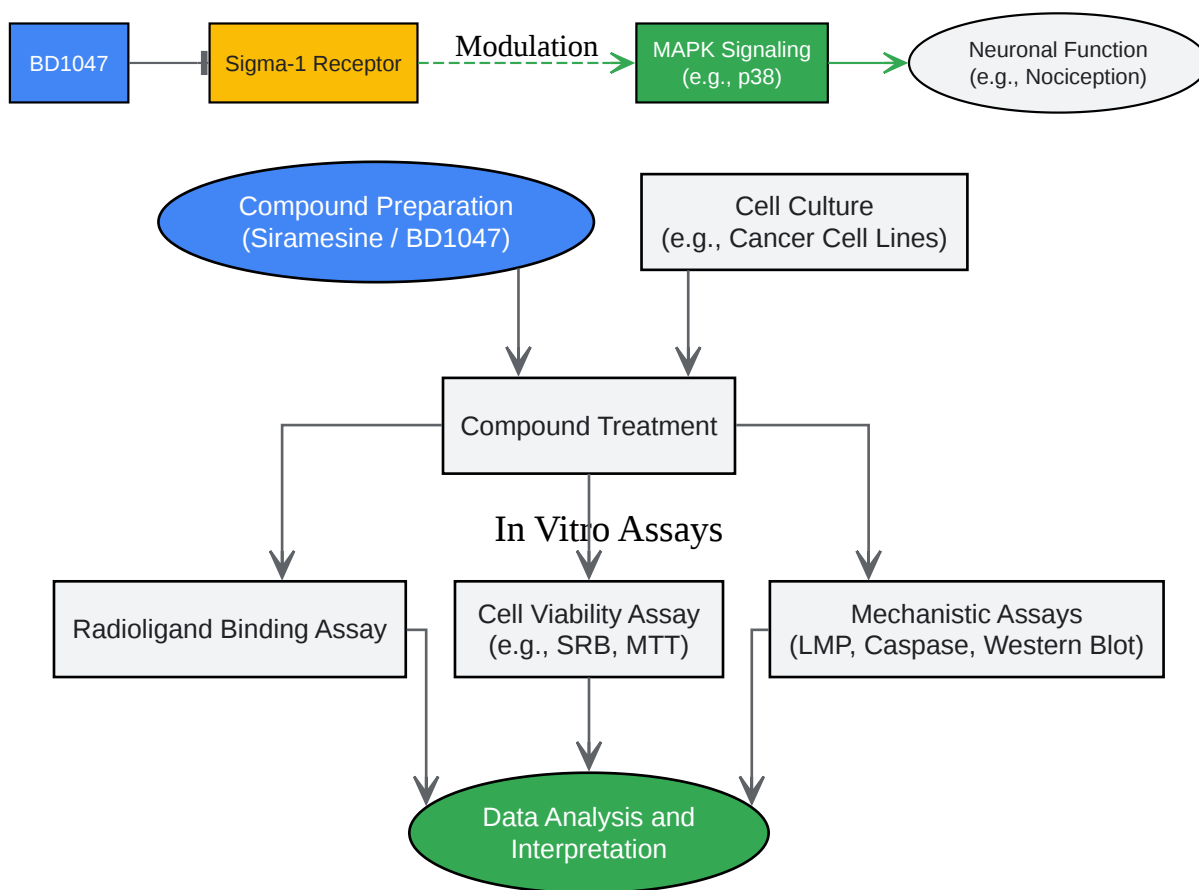
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by **Siramesine** and BD1047, as well as a typical experimental workflow for assessing their in-vitro effects.



[Click to download full resolution via product page](#)

Figure 1: Siramesine-induced cell death pathway.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 2. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 4. Lysosomal Destabilizing Drug Siramesine and the Dual Tyrosine Kinase Inhibitor Lapatinib Induce a Synergistic Ferroptosis through Reduced Heme Oxygenase-1 (HO-1) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. σ 2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Siramesine and BD1047 In Vitro]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662463#a-head-to-head-comparison-of-siramesine-and-bd1047-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com